N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide
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Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide is an organic compound with the molecular formula C14H17NO4S2 It is characterized by the presence of a thiophene ring, a sulfonamide group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide typically involves the reaction of 2,5-dimethoxyphenethylamine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide: Similar structure but with methyl groups instead of methoxy groups.
N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine: Contains a pyrazole ring instead of a thiophene ring.
Uniqueness
N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide is unique due to the presence of both the dimethoxyphenyl group and the thiophene-2-sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17NO4S2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H17NO4S2/c1-10(15-21(16,17)14-5-4-8-20-14)12-9-11(18-2)6-7-13(12)19-3/h4-10,15H,1-3H3 |
InChI Key |
GJUDLWMWJAXYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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